![molecular formula C17H12O6 B14255184 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid CAS No. 450387-74-3](/img/structure/B14255184.png)
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzene ring substituted with a phenylacryloyl group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid typically involves the esterification of benzene-1,3-dicarboxylic acid with 3-phenylacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl group can be oxidized to form carboxylic acids.
Reduction: The double bond in the phenylacryloyl group can be reduced to form a saturated compound.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 5-[(3-phenylpropionyl)oxy]benzene-1,3-dicarboxylic acid.
Substitution: Formation of halogenated derivatives of the compound.
Applications De Recherche Scientifique
5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and advanced materials due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The phenylacryloyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
Comparison
Compared to these similar compounds, 5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid is unique due to the presence of the phenylacryloyl group. This group imparts additional reactivity and potential for functionalization, making it a versatile intermediate in organic synthesis. The compound’s unique structure also allows for specific interactions in biological systems, which can be leveraged for therapeutic applications.
Propriétés
Numéro CAS |
450387-74-3 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
5-(3-phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H12O6/c18-15(7-6-11-4-2-1-3-5-11)23-14-9-12(16(19)20)8-13(10-14)17(21)22/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
WEPVRPIGNHRYQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)OC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14255109.png)
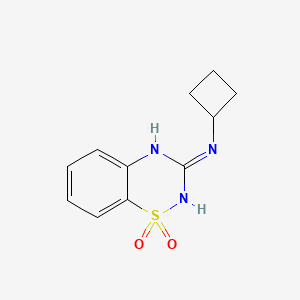
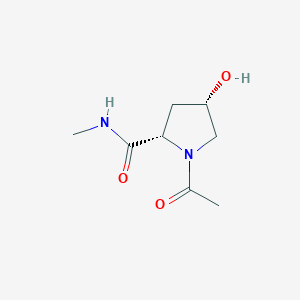
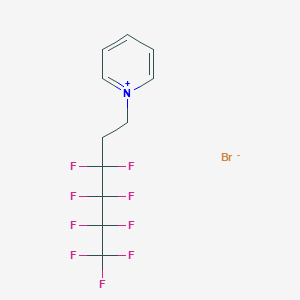
![(3S,4R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-[(1R)-2-oxo-3-(pyridin-4-ylmethylidene)cyclohexyl]azetidin-2-one](/img/structure/B14255134.png)
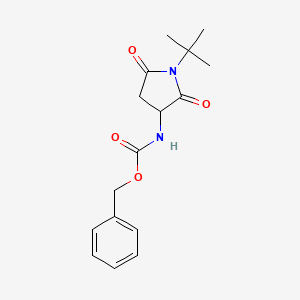
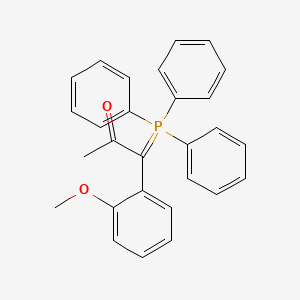
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
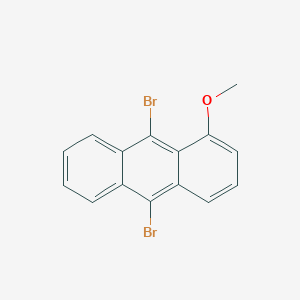
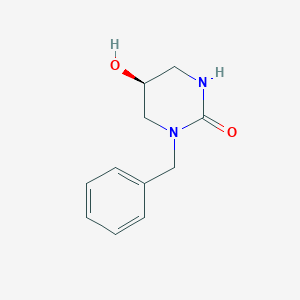
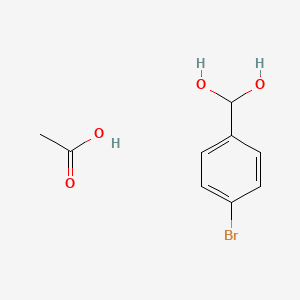
![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)
